Cochinmicin I
CAS No.: 146925-27-1
Cat. No.: VC0233056
Molecular Formula: C22H17N2P
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 146925-27-1 |
---|---|
Molecular Formula | C22H17N2P |
Molecular Weight | 0 |
IUPAC Name | N-[1-[[12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1H-pyrrole-2-carboxamide |
Standard InChI | InChI=1S/C46H47N7O12/c1-24-40(58)52-38(28-18-30(54)22-31(55)19-28)45(63)53-39(29-20-32(56)23-33(57)21-29)46(64)65-25(2)37(44(62)50-35(42(60)48-24)16-26-10-5-3-6-11-26)51-43(61)36(17-27-12-7-4-8-13-27)49-41(59)34-14-9-15-47-34/h3-15,18-25,35-39,47,54-57H,16-17H2,1-2H3,(H,48,60)(H,49,59)(H,50,62)(H,51,61)(H,52,58)(H,53,63) |
SMILES | CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC(=CC(=C2)O)O)C3=CC(=CC(=C3)O)O)C)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6=CC=CN6 |
Introduction
Chemical Properties and Structure
Molecular Characteristics
Cochinmicin I is identified by the Chemical Abstracts Service (CAS) registry number 143728-97-6. It possesses a molecular formula of C46H47N7O12 and a molecular weight of 889.9 g/mol . The structural complexity of Cochinmicin I is highlighted by its cyclic depsipeptide framework, which incorporates both standard and non-standard amino acid residues. The full chemical name of this compound is N-[1-[[12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1H-pyrrole-2-carboxamide . This complex nomenclature reflects the intricate molecular architecture of Cochinmicin I, which contributes to its unique biological properties and synthetic challenges.
Structural Components
The structure of Cochinmicin I is particularly noteworthy for containing several key amino acid components:
-
One equivalent of D-allo-threonine
-
One equivalent of D-alanine
-
One equivalent of L-phenylalanine
-
One equivalent of D-phenylalanine
-
One equivalent of pyrrole-2-carboxylic acid
-
Two equivalents of 3,5-dihydroxyphenylglycine (DHPG) with D configuration
These components form a cyclic structure through both peptide bonds and ester linkages, which defines Cochinmicin I as a cyclodepsipeptide. The presence of the arylglycine moieties, specifically the DHPG residues, represents a significant structural feature that contributes to both the biological activity and the synthetic challenges associated with this compound .
Structural Comparison with Related Compounds
Cochinmicin I is structurally related to other members of the cochinmicin family, particularly Cochinmicins II, III, and V. Notably, Cochinmicin I is the deschloro analog of Cochinmicin III, differing only in the replacement of 5-chloropyrrole-2-carboxylic acid in Cochinmicin III with pyrrole-2-carboxylic acid in Cochinmicin I . Cochinmicins II and III are stereoisomeric with each other, while Cochinmicin V shares the same molecular formula as Cochinmicin I (C46H47N7O12) . The structural relationships among these compounds provide valuable insights into structure-activity relationships within this class of natural products.
Biosynthesis
Biosynthetic Origin
Cochinmicin I is a natural product produced by certain strains of Microbispora sp., specifically ATCC55140 . The microorganism employs complex enzymatic machinery to assemble this intricate cyclodepsipeptide structure from various amino acid precursors. The production of Cochinmicin I in nature represents a sophisticated example of secondary metabolism in actinomycete bacteria.
Biosynthetic Pathway
The biosynthesis of Cochinmicin I proceeds through a non-ribosomal peptide synthetase (NRPS) system. This complex gene cluster, identified as the cochinmicin (cmn) biosynthesis gene cluster, encodes a five-module NRPS responsible for cochinmicin assembly . The NRPS system functions independently of ribosomal protein synthesis, allowing for the incorporation of non-proteinogenic amino acids such as D-allo-threonine and 3,5-dihydroxyphenylglycine.
The biosynthetic process involves multiple modules to ensure the correct incorporation of amino acids into the depsipeptide structure. Each module is responsible for recognizing, activating, and incorporating a specific amino acid or component into the growing peptide chain. The assembly is highly regulated and proceeds in a sequential manner, ultimately leading to the cyclization of the linear peptide intermediate to form the cyclic depsipeptide structure of Cochinmicin I.
Total Synthesis
Synthetic Challenges
The total synthesis of Cochinmicin I presents significant challenges due to the structural complexity and stereochemical considerations. One of the principal challenges in synthesizing this compound is the racemization-prone nature of the dihydroxyphenylglycine (DHPG) residues . Arylglycines are notoriously susceptible to epimerization under various conditions, making the stereoselective synthesis of Cochinmicin I particularly demanding.
Additionally, the cyclic nature of the compound, incorporating both peptide and ester linkages, requires careful planning of the cyclization strategy. The presence of multiple stereogenic centers further complicates the synthetic approach, necessitating stereoselective methods for introducing and maintaining the correct stereochemistry throughout the synthesis.
Synthetic Approaches
Several synthetic routes have been developed for the total synthesis of Cochinmicin I. A notable approach employs a late-stage Umpolung Amide Synthesis (UmAS) strategy to incorporate the epimerization-prone arylglycine residues . This represents a significant advancement in peptide synthesis methodology, as it allows for the construction of amide bonds under conditions that minimize epimerization of sensitive stereogenic centers.
The UmAS approach used in the synthesis of Cochinmicin I is described as "the most complex application of UmAS in a natural product synthesis to date" . This method involves the formation of a pentapeptide precursor and subsequent macrolactamization to form the cyclic depsipeptide structure. The UmAS strategy provides an efficient means to access these challenging peptides while preserving stereochemical integrity.
Research conducted at Vanderbilt University has reported the first total synthesis of Cochinmicin I, along with related compounds Cochinmicin V and Coelichelin . This synthetic achievement represents a significant milestone in the field of complex peptide natural product synthesis and provides access to sufficient quantities of material for biological evaluation.
Biological Activities
Endothelin Receptor Antagonism
The most notable biological activity of Cochinmicin I is its potent endothelin receptor antagonist (ERA) activity . Endothelin receptors play crucial roles in various physiological and pathological processes, including vasoconstriction, cell proliferation, and tissue remodeling. Antagonists of these receptors have potential therapeutic applications in conditions such as pulmonary arterial hypertension, systemic hypertension, and certain forms of heart failure.
Additional Biological Properties
Beyond its ERA activity, Cochinmicin I has been evaluated for other biological activities, including antiviral and antifungal properties . While these additional activities are less well-characterized than its endothelin receptor antagonism, they suggest potential broader therapeutic applications for this compound. The structural features that contribute to these diverse biological activities remain areas of active investigation.
Comparison with Related Compounds
Structural Relationships Among Cochinmicins
The cochinmicin family includes several closely related cyclodepsipeptides, each with distinctive structural features. Cochinmicin I is structurally related to Cochinmicins II, III, V, and VI. These relationships provide valuable insights into structure-activity correlations within this class of compounds.
Table 1: Comparison of Key Features Among Cochinmicin Variants
Feature | Cochinmicin I | Cochinmicin II | Cochinmicin III | Cochinmicin V |
---|---|---|---|---|
Molecular Formula | C46H47N7O12 | C46H46ClN7O12 | C46H46ClN7O12 | C46H47N7O12 |
Molecular Weight | 889.9 g/mol | 924.4 g/mol | 924.4 g/mol | 889.9 g/mol |
Carboxylic Acid Moiety | Pyrrole-2-carboxylic acid | 5-Chloropyrrole-2-carboxylic acid | 5-Chloropyrrole-2-carboxylic acid | Pyrrole-2-carboxylic acid |
DHPG Configuration | Both D | One D, one L | Both D | Both D |
Relationship to Cochinmicin I | N/A | Stereoisomer with chloro substitution | Chloro analog | Structural analog |
Structure-Activity Relationships
The structural variations among the cochinmicins correlate with differences in biological activity. Notably, Cochinmicins I and III, both having two DHPG residues with D configuration, are described as "more active" compared to Cochinmicin II, which contains both D- and L-DHPG residues . This observation suggests that the stereochemical configuration of the DHPG residues is crucial for optimal biological activity.
The presence or absence of a chlorine atom in the pyrrole-2-carboxylic acid moiety (distinguishing Cochinmicin I from Cochinmicin III) also influences the biological properties, though the specific effects of this substitution on receptor binding and antagonist activity remain areas for further investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume